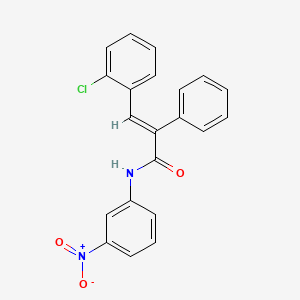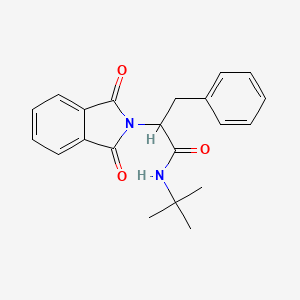
3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylacrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylacrylamide and related compounds involves several key steps, including the formation of substituted chalcones and the reaction of arylidenecyanothioacetamides with α-nitroketones. These processes involve intricate molecular transformations that yield the desired product with specific functional groups (Fun et al., 2008), (Rodinovskaya et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds reveals the geometric arrangements and electronic interactions within the molecule. For example, the dihedral angles between different phenyl rings and the planarity of certain segments indicate the spatial arrangement that can influence the compound's reactivity and interactions with other molecules (Sagar et al., 2018).
Chemical Reactions and Properties
The reactivity of 3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylacrylamide towards different reagents and conditions showcases its chemical versatility. For instance, the formation of diaminothiophenes via recyclization stages indicates potential pathways for further chemical modifications (Rodinovskaya et al., 2002).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, provide critical information for the handling and application of this compound. For example, the crystal packing and hydrogen bonding patterns can influence the compound's stability and solubility (Fun et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-20-12-5-4-9-16(20)13-19(15-7-2-1-3-8-15)21(25)23-17-10-6-11-18(14-17)24(26)27/h1-14H,(H,23,25)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXWIWTUJRIDF-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4016072.png)
![1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016093.png)
![2-[benzyl(methyl)amino]ethyl (4-tert-butylphenoxy)acetate hydrochloride](/img/structure/B4016100.png)
![1,3-dimethyl-5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4016111.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide](/img/structure/B4016114.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4016121.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide](/img/structure/B4016128.png)

![1-(4-fluorophenyl)-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione](/img/structure/B4016135.png)
![N-[rel-(3S,4S)-4-ethoxy-3-pyrrolidinyl]-5-ethyl-4-(1-pyrrolidinylmethyl)-2-furamide dihydrochloride](/img/structure/B4016143.png)
![ethyl 1-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016163.png)
![1-sec-butyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016171.png)
![N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-methylbutanamide](/img/structure/B4016176.png)